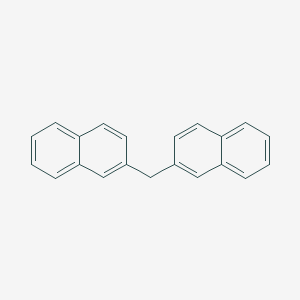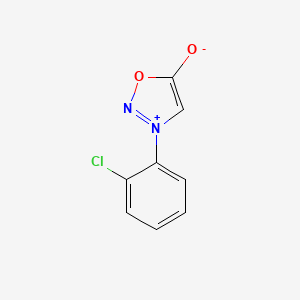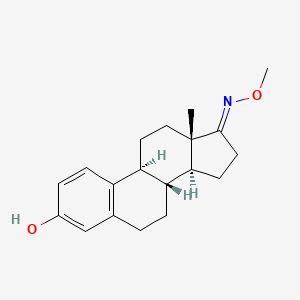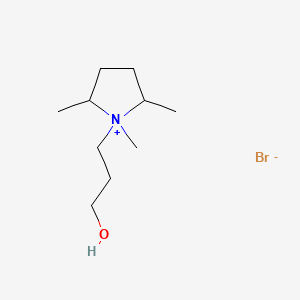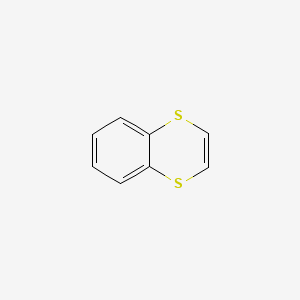
1,4-Benzodithiin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzodithiin is an organic compound with the molecular formula C8H6S2. It belongs to the class of dithiins, which are characterized by a six-membered ring containing two sulfur atoms. This compound is known for its unique structure, which includes two carbon-sulfur bonds and two carbon-carbon double bonds. The presence of sulfur atoms in the ring imparts distinct chemical properties to this compound, making it a subject of interest in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Benzodithiin can be synthesized through several methods. One common approach involves the reaction of phenyl-lithium and bromobenzene with carbon disulfide. This reaction yields 2,3-diphenyl-1,4-benzodithiin as a product . Another method involves the oxidation of corresponding dithiols to form the cyclic disulfides, such as 1,4-dihydro-2,3-benzodithiin .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Benzodithiin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form sulfoxides or sulfones. It can also participate in Diels-Alder reactions, where it acts as a diene to form adducts with dienophiles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions. Reducing agents such as lithium aluminum hydride can be used for reduction reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions yield sulfoxides or sulfones, while Diels-Alder reactions produce cycloaddition products. Substitution reactions can lead to the formation of various substituted derivatives of this compound .
Applications De Recherche Scientifique
1,4-Benzodithiin has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral properties, particularly against respiratory syncytial virus (RSV) . In medicine, derivatives of this compound are being explored for their therapeutic potential. Additionally, in the industry, this compound is used in the development of molecular conductors and other functional materials .
Mécanisme D'action
The mechanism of action of 1,4-Benzodithiin varies depending on its application. For instance, in its antiviral activity against RSV, the compound inhibits the replication of the virus by interfering with the intracellular processing of the RSV fusion protein. This leads to a decrease in the amount of viral proteins released into the cell culture medium . The specific molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
1,4-Benzodithiin can be compared with other similar compounds, such as 1,4-dithiin and thianthrene. These compounds share a similar structural framework but differ in the number and arrangement of sulfur atoms in the ring. For example, 1,4-dithiin contains two sulfur atoms in a six-membered ring, while thianthrene has two sulfur atoms in a fused bicyclic system . The unique structure of this compound, with its specific arrangement of sulfur and carbon atoms, imparts distinct chemical properties that differentiate it from these similar compounds .
Propriétés
Numéro CAS |
255-50-5 |
|---|---|
Formule moléculaire |
C8H6S2 |
Poids moléculaire |
166.3 g/mol |
Nom IUPAC |
1,4-benzodithiine |
InChI |
InChI=1S/C8H6S2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H |
Clé InChI |
DCIDQCMMRAKNNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)SC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


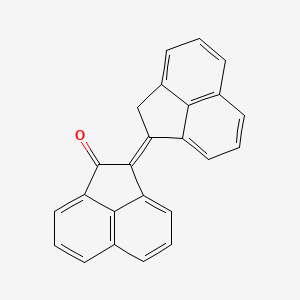
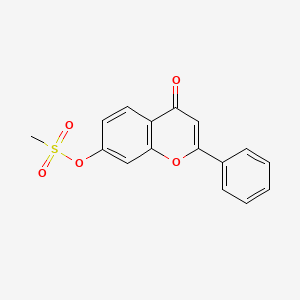
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
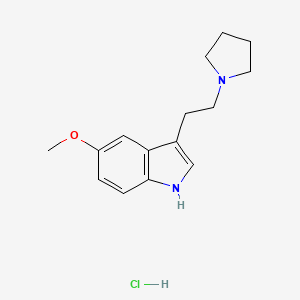
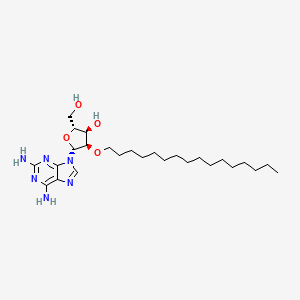
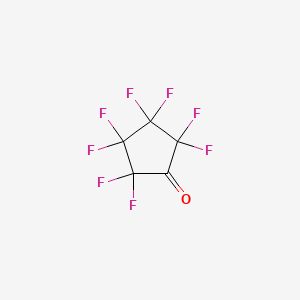
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
